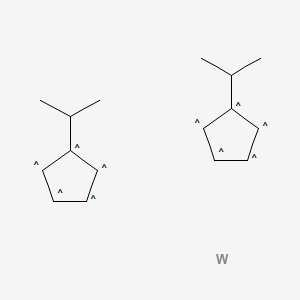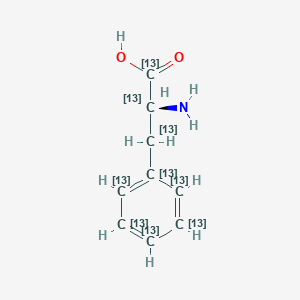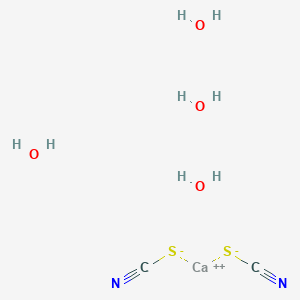
Neurokinin-2 receptor antagonist
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neurokinin-2 receptor antagonists are compounds that inhibit the activity of the neurokinin-2 receptor, a type of G-protein-coupled receptor. These receptors are primarily activated by neurokinin A, a member of the tachykinin family of neuropeptides. Neurokinin-2 receptors are distributed in both the central and peripheral nervous systems and are involved in various physiological processes, including smooth muscle contraction, inflammation, and pain transmission .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of neurokinin-2 receptor antagonists typically involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups that enhance receptor binding affinity. For example, the synthesis of hybrid compounds such as SBL-OPNK-6 and SBL-OPNK-7 involves building a linear peptide scaffold on 2-chloro-trityl chloride resin, followed by cleavage from the resin and final coupling of 3-morpholinopropylamine .
Industrial Production Methods: Industrial production methods for neurokinin-2 receptor antagonists often involve solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. This method allows for the sequential addition of amino acids to a growing peptide chain, facilitating the production of complex peptides with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Neurokinin-2 receptor antagonists can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products: The major products formed from these reactions are typically modified peptides with enhanced binding affinity and specificity for the neurokinin-2 receptor. These modifications can improve the pharmacokinetic and pharmacodynamic properties of the antagonists .
Wissenschaftliche Forschungsanwendungen
Neurokinin-2 receptor antagonists have a wide range of scientific research applications, including:
Chemistry: Used as tools to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Employed in research on neurotransmission, nociception, and inflammation.
Medicine: Investigated for their potential therapeutic effects in conditions such as asthma, irritable bowel syndrome, and depression
Industry: Utilized in the development of new pharmaceuticals and as research reagents in drug discovery
Wirkmechanismus
The mechanism of action of neurokinin-2 receptor antagonists involves the inhibition of neurokinin-2 receptor activation by neurokinin A. These antagonists bind to the receptor’s active site, preventing neurokinin A from interacting with the receptor. This inhibition blocks the downstream signaling pathways mediated by the G-protein-coupled receptor, leading to reduced smooth muscle contraction, inflammation, and pain transmission .
Vergleich Mit ähnlichen Verbindungen
Neurokinin-1 receptor antagonists: These compounds inhibit the neurokinin-1 receptor, which is primarily activated by substance P.
Neurokinin-3 receptor antagonists: These compounds inhibit the neurokinin-3 receptor, which is primarily activated by neurokinin B
Uniqueness: Neurokinin-2 receptor antagonists are unique in their selective inhibition of the neurokinin-2 receptor, which is specifically activated by neurokinin A. This selectivity allows for targeted therapeutic effects in conditions where neurokinin-2 receptor activation plays a critical role, such as asthma and irritable bowel syndrome .
Eigenschaften
IUPAC Name |
3-amino-4-[[1-[[1-[[1-[[1-[[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H68N12O10/c1-31(2)50(69-56(78)48(26-35-30-63-43-16-8-5-13-39(35)43)67-53(75)45(23-32-18-20-36(70)21-19-32)65-52(74)40(59)27-49(71)72)57(79)68-47(25-34-29-62-42-15-7-4-12-38(34)42)55(77)66-46(24-33-28-61-41-14-6-3-11-37(33)41)54(76)64-44(51(60)73)17-9-10-22-58/h3-8,11-16,18-21,28-31,40,44-48,50,61-63,70H,9-10,17,22-27,58-59H2,1-2H3,(H2,60,73)(H,64,76)(H,65,74)(H,66,77)(H,67,75)(H,68,79)(H,69,78)(H,71,72) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHOFZNACVKNHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H68N12O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1081.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
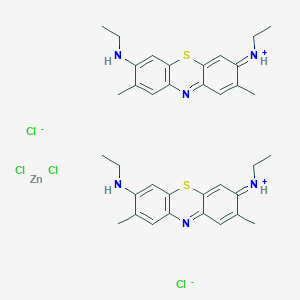
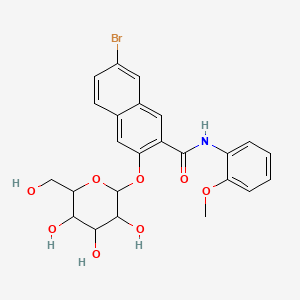
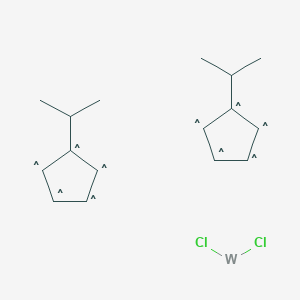
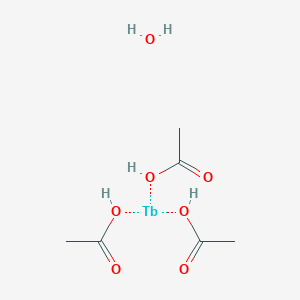
![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)
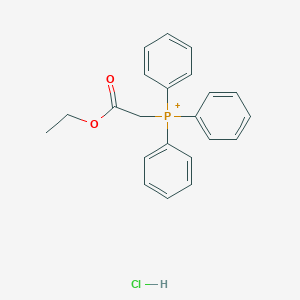
![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)
